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Compound of Interest

Compound Name: Dimethyl-phenyl-silane

Cat. No.: B7799541

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
dimethylphenylsilane (CeHsSiH(CHs)2), a versatile organosilane compound. The information
presented herein is intended to serve as a valuable resource for researchers and professionals
in drug development and other scientific fields where the characterization of such compounds
is critical. This document summarizes essential spectroscopic data in a structured format,
outlines detailed experimental protocols for data acquisition, and provides a logical workflow for
the spectroscopic analysis of this compound.

Spectroscopic Data Summary

The following tables provide a consolidated summary of the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for dimethylphenylsilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of dimethylphenylsilane. The
1H, 13C, and 2°Si NMR data provide detailed information about the chemical environment of
each nucleus.

Table 1: *H NMR Spectroscopic Data for Dimethylphenylsilane
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Chemical Shift () o . Coupling Constant
Multiplicity Assignment

ppm (J) Hz

~7.53-7.51 Multiplet Phenyl H (ortho)

~7.34-7.32 Multiplet Phenyl H (meta, para)

~4.45 Septet Si-H 3J(H-H) = ~3.6

~0.33 Doublet Si-CHs 3J(H-H) = ~3.6

Solvent: CDCIs. Spectrometer Frequency: 400 MHz.[1]

Table 2: 13C NMR Spectroscopic Data for Dimethylphenylsilane

Chemical Shift (8) ppm Assighment
~137.9 Phenyl C (ipso)
~133.8 Phenyl C (ortho)
~129.3 Phenyl C (para)
~127.9 Phenyl C (meta)
~-3.9 Si-CHs

Solvent: Not specified in all sources, but typically CDCls.[2]

Table 3: 2°Si NMR Spectroscopic Data for Dimethylphenylsilane

Chemical Shift (6) ppm

~-17.5

Reference: Tetramethylsilane (TMS).[3]

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in

dimethylphenylsilane. The characteristic vibrational frequencies are summarized below.

Table 4: Key IR Absorption Bands for Dimethylphenylsilane

Wavenumber (cm~?) Vibration Type Intensity
~3070 C-H stretch (aromatic) Medium
~2960 C-H stretch (aliphatic) Medium
~2130 Si-H stretch Strong
~1430 C=C stretch (aromatic ring) Medium
~1250 Si-CHs deformation Strong
~1120 Si-Phenyl stretch Strong
~830 Si-C stretch Strong

Sample Preparation: Neat liquid film.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of dimethylphenylsilane.

Table 5: Key Mass Spectrometry Data for Dimethylphenylsilane (Electron lonization)

m/z Relative Intensity (%) Assignment

136 ~40-50 [M]* (Molecular lon)
135 ~25-30 [M-H]*

121 100 [M-CHs]*

105 ~15-20 [CeHsSi]*

77 ~5-10 [CeHs]*

58 ~30-60 [(CH3)2SiH]*
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lonization Method: Electron lonization (El) at 70 eV.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

While specific UV-Vis data for dimethylphenylsilane is not readily available, phenyl-substituted
silanes generally exhibit absorption bands in the ultraviolet region. These absorptions are
attributed to 1t — 1T* transitions within the phenyl ring. For phenylsilane, absorption maxima are
observed around 220 nm and 270 nm. Similar absorption patterns are expected for
dimethylphenylsilane.

Experimental Protocols

The following sections outline representative experimental protocols for the acquisition of the
spectroscopic data presented above. These are generalized procedures and may require
optimization based on the specific instrumentation used.

NMR Spectroscopy

2.1.1 Sample Preparation

For *H and 13C NMR, accurately weigh approximately 10-20 mg of dimethylphenylsilane.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDClIs)
containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

For 2°Si NMR, a higher concentration of the sample (50-100 mg) in a minimal amount of
solvent may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

2.1.2 *H NMR Spectroscopy

Instrument: A 400 MHz (or higher) NMR spectrometer.

Solvent: CDCls.

Temperature: 298 K.

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
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e Acquisition Parameters:

o

Spectral Width: ~16 ppm.

[¢]

Acquisition Time: ~4 seconds.

[¢]

Relaxation Delay (d1): 1-5 seconds.

[e]

Number of Scans: 8-16.

e Processing:

[¢]

Apply a Fourier transform to the free induction decay (FID).

[¢]

Phase correct the spectrum.

[e]

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

o

Integrate the signals.

2.1.3 3C NMR Spectroscopy

e Instrument: A 100 MHz (or higher, corresponding to the H frequency) NMR spectrometer.
o Solvent: CDCls.

e Temperature: 298 K.

e Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on
Bruker instruments).

e Acquisition Parameters:
o Spectral Width: ~240 ppm.
o Acquisition Time: ~1-2 seconds.

o Relaxation Delay (d1): 2 seconds.
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o Number of Scans: 1024 or more, depending on the sample concentration.

e Processing:

o Apply a Fourier transform to the FID.

o Phase correct the spectrum.

o Calibrate the chemical shift scale by setting the CDCIs solvent peak to 77.16 ppm.
2.1.4 2°Si NMR Spectroscopy

 Instrument: An NMR spectrometer with a 2°Si operating frequency (e.g., ~79.5 MHz on a 400
MHz *H instrument).

e Solvent: CDCls.
o Temperature: 298 K.

o Pulse Program: An inverse-gated decoupling pulse sequence is often used to suppress the
negative Nuclear Overhauser Effect (NOE). Polarization transfer techniques like DEPT or
INEPT can be employed to enhance sensitivity.

e Acquisition Parameters:

[¢]

Spectral Width: ~300 ppm.

[¢]

Acquisition Time: ~1 second.

[e]

Relaxation Delay (d1): 10-30 seconds (due to the long T1 relaxation times of 2°Si).

o

Number of Scans: Several thousand scans may be required.

e Processing:

o Apply a Fourier transform to the FID.

o Phase correct the spectrum.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7799541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Calibrate the chemical shift scale using an external standard of TMS (0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated
triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

e Sample Preparation (Neat Liquid):
o Place one drop of dimethylphenylsilane onto a clean, dry salt plate (e.g., NaCl or KBr).
o Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

o Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a drop of the liquid
directly onto the ATR crystal (e.g., diamond or ZnSe).

o Data Acquisition:

[e]

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

o

Place the prepared sample in the spectrometer's sample holder.

[¢]

Acquire the sample spectrum over a range of 4000-400 cm~1.

[e]

Typically, 16-32 scans are co-added at a resolution of 4 cm~! to improve the signal-to-
noise ratio.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

 Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization
(El) source.

e Sample Preparation:
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o Prepare a dilute solution of dimethylphenylsilane (e.g., 1 mg/mL) in a volatile organic
solvent such as hexane or dichloromethane.

e Gas Chromatography (GC) Conditions:

o Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 pum film thickness,
with a 5% phenyl methylpolysiloxane stationary phase).

o Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

o Injection: 1 pL of the sample solution is injected in splitless mode.

o Injector Temperature: 250 °C.

o Oven Temperature Program:

= [nitial temperature: 50 °C, hold for 2 minutes.

» Ramp: Increase to 250 °C at a rate of 10 °C/min.

» Final hold: Hold at 250 °C for 5 minutes.

e Mass Spectrometry (MS) Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.

o Source Temperature: 230 °C.

o Quadrupole Temperature: 150 °C.

o Mass Range: Scan from m/z 40 to 400.

o Data Analysis:

o The total ion chromatogram (TIC) will show the retention time of dimethylphenylsilane.

o The mass spectrum corresponding to the chromatographic peak is analyzed for the
molecular ion and fragmentation pattern.
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Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
characterization of dimethylphenylsilane.

4 )

Sample Preparation

Synthesis/Purification of
Dimethylphenylsilane

ﬁnitial Purity Assessmenn
(e.g., GC-FID)

- J

Primary Structure Functional Groups Molecular Weight E

tronic Transitions

@

Spectroscopic Anglysis

NMR Spectroscopy Mass Spectrometry i
(tH, 13C, 2°Si) FTIR Spectroscopy (GC-MS) UV-Vis Spectroscopy

6ata Interpretation & Structure Elucidation\

Integration of All
Spectroscopic Data

[Structure ConfirmatiorD
Ginal Characterization Report]

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b7799541?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7799541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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